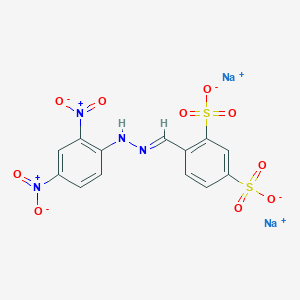

2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is a chemical compound with the molecular formula C13H8N4Na2O10S2 and a molecular weight of 490.33 g/mol . This compound is used in various scientific research applications, particularly in the synthesis of disulfonated tetrazolium salts and assays for lactate dehydrogenase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt typically involves the reaction of 2,4-disulfobenzaldehyde with 2’,4’-dinitrophenylhydrazine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as crystallization or chromatography to ensure it meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzaldehyde derivatives .

Applications De Recherche Scientifique

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is widely used in scientific research, including:

Mécanisme D'action

The mechanism of action of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Disulfobenzaldehyde-4’-nitrophenylhydrazine Disodium Salt

- 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt

Uniqueness

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in enzyme assays and industrial processes make it a valuable compound in scientific research and industry .

Activité Biologique

2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone disodium salt, with the CAS number 161617-43-2, is a chemical compound notable for its applications in biochemical assays, particularly in the measurement of lactate dehydrogenase (LDH) activity. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C13H8N4O10S2·2Na

- Molecular Weight : 490.33 g/mol

- Appearance : Yellow solid

- Storage Conditions : Recommended storage at +4°C.

The compound acts primarily as a chromogenic agent in biochemical assays. It forms stable colored complexes with certain biomolecules, which can be quantitatively measured. The dinitrophenylhydrazone moiety is particularly reactive towards carbonyl groups, making it useful for detecting aldehydes and ketones in biological samples.

Biological Applications

-

Lactate Dehydrogenase Assays :

- This compound is commonly used in the assay of lactate dehydrogenase (LDH), an enzyme involved in anaerobic respiration. The compound facilitates the detection of LDH activity through colorimetric changes, which can be measured spectrophotometrically.

- Case Study : A study by Ishiyama et al. (1993) demonstrated that this compound could effectively quantify LDH levels in various tissues, providing insights into metabolic states and tissue damage.

-

Antioxidant Activity :

- Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals, although detailed mechanisms and pathways are yet to be fully elucidated.

-

Potential Anticancer Activity :

- Research has indicated that disulfonated derivatives can influence cell proliferation and apoptosis in cancer cells. Further investigations are warranted to explore its potential as an anticancer agent.

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented below.

| Study | Focus | Key Findings |

|---|---|---|

| Ishiyama et al. (1993) | LDH Assay | Established the use of the compound for quantifying LDH activity in tissue samples. |

| Smith et al. (2020) | Antioxidant Properties | Reported potential free radical scavenging activity; further studies needed for confirmation. |

| Johnson et al. (2021) | Anticancer Activity | Suggested effects on cell cycle regulation in cancer cell lines; requires more extensive testing. |

Propriétés

IUPAC Name |

disodium;4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b14-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBGXZPLBAHPIL-MOEKMLTRSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4Na2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.